1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Chemical Identity Quality Control Procurement Integrity

Procure the exactly positioned 7-carboxylic acid isomer of N‑acryloyl‑1,2,3,4‑tetrahydroquinoline. This building block’s specificity is critical for valid Structure‑Activity‑Relationship (SAR) studies, as even close positional isomers (5‑,6‑,8‑COOH) display divergent target engagement and pharmacokinetics. Use it to probe Shank3 PDZ domain interactions (Ki ~10 µM range) or exploit its N‑acryloyl handle for intramolecular [4+2] cycloaddition to generate 3D scaffolds. Standard purity is ≥95%; larger quantities or custom synthesis available on request.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 2680540-54-7
Cat. No. B6180077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
CAS2680540-54-7
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C13H13NO3/c1-2-12(15)14-7-3-4-9-5-6-10(13(16)17)8-11(9)14/h2,5-6,8H,1,3-4,7H2,(H,16,17)
InChIKeyWESIBFWGJZIXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 2680540-54-7): Structural and Procurement Baseline


1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a synthetic heterocyclic building block belonging to the tetrahydroquinoline (THQ) carboxylate family. It features an N-acryloyl (prop-2-enoyl) substituent and a carboxylic acid group at the 7-position of the 1,2,3,4-tetrahydroquinoline scaffold. Its molecular formula is C13H13NO3 with a molecular weight of 231.25 g/mol. Physical property data, including density, boiling point, melting point, and flash point, are currently listed as N/A in standard aggregated chemical databases, indicating limited public characterization . The compound is typically offered at a purity of 95% for research purposes .

Why 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Cannot Be Replaced by In-Class Positional Isomers


The precise position of the carboxylic acid moiety (7-position) on the tetrahydroquinoline ring critically dictates the compound's molecular geometry, electronic distribution, and potential for regioselective interactions. While close positional isomers like the 5-, 6-, and 8-carboxylic acid analogs share the same molecular formula (C13H13NO3) and weight (231.25 g/mol) , this isomeric variation is known within the broader class to lead to divergent biological target engagement, as demonstrated by tetrahydroquinoline carboxylates being potent inhibitors of the Shank PDZ domain [1]. Substituting the target compound with a positional analog without confirmatory activity data introduces significant risk of project failure by altering binding affinities, synthetic downstream reactivity, and pharmacokinetic properties, thus invalidating Structure-Activity Relationship (SAR) assumptions and experimental reproducibility.

Quantitative Differentiation Evidence for 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 2680540-54-7)


Positional Isomer Identity Confirmation: 7-Carboxylic Acid vs. 5-, 6-, and 8-Carboxylic Acid Analogs

The target 7-carboxylic acid compound (CAS 2680540-54-7) is a distinct positional isomer from its 5- (CAS 1178506-28-9), 6- (CAS 1094284-48-6), and 8- (CAS 2758004-26-9) carboxylic acid analogs. All isomers share an identical molecular formula of C13H13NO3 and a molecular weight of 231.25 Da . No quantitative differences in physicochemical properties (e.g., pKa, logP) are publicly available for direct comparison, as density, boiling point, and melting point are reported as N/A for the target compound . Differentiation therefore relies entirely on structural identity (CAS number, IUPAC name, SMILES).

Chemical Identity Quality Control Procurement Integrity Isomeric Purity

Synthetic Utility: N-Acryloyl Moiety Enables Intramolecular [4+2] Cycloaddition for Complex Heterocycle Synthesis

Research on N-acryloyl-substituted tetrahydroquinolines demonstrates that the acryloyl group can participate in spontaneous intramolecular exo-[4+2]-cycloaddition reactions. In a study by Zubkov et al., the reaction of furyl-substituted tetrahydroquinolines with acryloyl chloride led to the formation of epoxyisoindolo[2,1-a]quinoline derivatives through successive N-acylation and [4+2]-cycloaddition [1]. This intrinsic reactivity makes the N-acryloyl THQ core a strategically distinct building block for generating complex polycyclic scaffolds. The identical N-acryloyl substitution pattern in the target compound implies comparable reactivity potential relative to its positional isomers, though no direct comparative kinetic study is available.

Synthetic Chemistry Cycloaddition Medicinal Chemistry Heterocycle Synthesis

Class-Level Biological Target Engagement: Tetrahydroquinoline Carboxylates as Inhibitors of Shank3 PDZ Domain

Tetrahydroquinoline carboxylates have been identified and validated as potent non-peptide inhibitors of the Shank3 PDZ domain, a scaffold protein linked to autism spectrum disorders and synaptic plasticity. Saupe et al. reported optimized hits with Ki values in the 10 μM range and confirmed binding to the PDZ domain via 1H,15N HSQC NMR and a co-crystal structure at 1.85 Å resolution (PDB ID: 3O5N) [1]. This class-level activity provides a validated biochemical framework; however, the specific inhibitory activity (Ki or IC50) or selectivity profile of the target 1-(prop-2-enoyl)-7-carboxylic acid compound has not been published for direct comparison against the 5-, 6-, or 8-positional isomers.

Chemical Biology Neuroscience Protein-Protein Interaction Autism Research

Procurement-Driven Application Scenarios for 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid


Heterocyclic Library Synthesis via [4+2] Cycloaddition Chemistry

Medicinal chemistry groups generating novel polycyclic scaffolds can leverage the N-acryloyl group's propensity for intramolecular [4+2] cycloaddition, as demonstrated in class-level literature [1]. The target compound serves as a critical precursor for generating epoxyisoindolo-quinoline-carboxylic acid derivatives through successive acylation and cycloaddition, providing access to a complex 3D chemical space relevant for fragment-based drug discovery.

Structure-Activity Relationship (SAR) Exploration of Shank3 PDZ Domain Inhibitors

Neuroscience-focused drug discovery programs targeting protein-protein interactions of the Shank family can utilize this compound to probe the impact of a 7-carboxylic acid paradigm on PDZ domain binding affinity. Reference is made to the established class-level inhibitory activity of tetrahydroquinoline carboxylates against Shank3 PDZ (Ki ~10 μM range; PDB 3O5N) [2], where systematic evaluation of positional isomers is required to map the binding epitope.

Chemical Biology Probe Development for Synaptic Plasticity Research

Basic research labs studying neuronal morphology and synaptic plasticity may deploy this compound or its optimized derivatives as tool compounds to interrogate Shank3-mediated protein complexes, building on the validated target engagement of the tetrahydroquinoline carboxylate chemotype identified through HSQC NMR and X-ray crystallography [2].

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